Flunixin-d3

LC-MS/MS Matrix Effects Veterinary Drug Residue

Flunixin-d3 is an isotopically labeled internal standard that co-elutes with flunixin, compensating for ionization variability, extraction losses, and matrix effects. Unlike structural analogs, it ensures consistent response ratios in complex biological matrices (bovine muscle, liver, milk, plasma). With ≥98% purity (≥99 atom% D), it supports validated multi-residue methods achieving 81–114% recoveries and ≤12% repeatability, meeting 2002/657/EC and ISO 17025 requirements for veterinary drug monitoring.

Molecular Formula C14H11F3N2O2
Molecular Weight 299.26 g/mol
CAS No. 1015856-60-6
Cat. No. B023592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunixin-d3
CAS1015856-60-6
Synonyms2-[[2-(Methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid;  2-(2-(Methyl-d3)-3-trifluoromethylanilino)nicotinic Acid;  Sch 14714-d3; 
Molecular FormulaC14H11F3N2O2
Molecular Weight299.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3
InChIKeyNOOCSNJCXJYGPE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flunixin-d3 (CAS 1015856-60-6): Stable Isotope-Labeled NSAID Internal Standard for Veterinary Residue Analysis


Flunixin-d3 (CAS 1015856-60-6) is a deuterated stable isotope-labeled analog of flunixin, a non-steroidal anti-inflammatory drug (NSAID) of the nicotinic acid class widely used in veterinary medicine [1]. The compound features three hydrogen atoms replaced by deuterium, resulting in a molecular formula of C14H8D3F3N2O2 and a molecular weight of 299.26 g/mol . Its primary utility lies in quantitative LC-MS/MS and GC-MS bioanalysis as an internal standard for the accurate determination of flunixin residues in complex biological matrices, including bovine muscle, liver, milk, and plasma [2].

Why Flunixin-d3 Cannot Be Substituted with Unlabeled or Structurally Analog Internal Standards


Generic substitution of Flunixin-d3 with unlabeled flunixin or a structural analog (e.g., mefenamic acid) as an internal standard introduces significant quantification errors due to differential ionization, extraction recovery, and matrix effects. Stable isotope-labeled internal standards (SIL-IS) such as Flunixin-d3 co-elute with the target analyte and experience nearly identical matrix effects and recovery losses, thereby compensating for sample-to-sample variability [1]. In contrast, structural analogs exhibit different physicochemical properties (logD, pKa) and chromatographic behavior, leading to inconsistent response ratios and compromised accuracy, particularly in complex biological matrices [2]. This fundamental difference makes Flunixin-d3 indispensable for achieving the precision and accuracy mandated by regulatory frameworks like 2002/657/EC.

Flunixin-d3: Quantifiable Differentiation Evidence for Procurement Decisions


Superior Matrix Effect Compensation Compared to Solvent-Based Calibration

Flunixin-d3 demonstrates superior matrix effect compensation by yielding equivalent response factors in solvent versus matrix-matched calibration curves. This directly confirms the absence of significant ion suppression or enhancement that would otherwise compromise quantitative accuracy [1].

LC-MS/MS Matrix Effects Veterinary Drug Residue Bovine Muscle

High Isotopic Purity Ensures Minimal Cross-Talk and Reliable Quantification

Flunixin-d3 is supplied with a certified isotopic purity of 99.8 atom% D, as determined by MS, ensuring a mass shift of +3 Da relative to unlabeled flunixin (m/z 299.26 vs. 296.24) . This high isotopic enrichment minimizes spectral overlap (cross-talk) and provides a distinct mass difference for selective monitoring in LC-MS/MS and GC-MS workflows.

Stable Isotope Labeling Isotopic Purity Mass Spectrometry Quantitative Analysis

Validated Method Performance in Compliance with EU Commission Decision 2002/657/EC

In a multi-residue LC-MS/MS method for 15 NSAIDs in bovine meat and milk, Flunixin-d3 served as the internal standard for flunixin, enabling validation according to Commission Decision 2002/657/EC [1]. The method achieved recoveries of 81–114% in meat and 79–118% in milk, with repeatability (1–12% meat, 1–17% milk) and intralaboratory reproducibility (3–19% meat, 3–23% milk) well within regulatory acceptance criteria.

Method Validation Residue Control Regulatory Compliance Multi-Residue Analysis

Stable Isotope Labeling Advantage Over Structural Analog Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) like Flunixin-d3 is universally recognized to provide superior assay performance compared to structural analogs due to nearly identical physicochemical properties and co-elution behavior [1]. In contrast, structural analogs (e.g., mefenamic acid, previously used for flunixin GC-MS analysis) often exhibit differential extraction recovery and ionization efficiency, introducing bias that SIL-IS effectively eliminates [2].

SIL-IS LC-MS/MS Quantitative Bioanalysis Method Accuracy

Flunixin-d3 Application Scenarios: Where This Specific Internal Standard Delivers Maximum Value


Regulatory-Compliant Residue Monitoring in Animal-Derived Foods

Flunixin-d3 is the internal standard of choice for laboratories performing confirmatory analysis of flunixin residues in bovine meat, milk, liver, and kidney under EU Commission Decision 2002/657/EC. The validated multi-residue method using Flunixin-d3 delivers recoveries of 81–114% and repeatability ≤12%, meeting stringent food safety monitoring requirements [1].

Veterinary Pharmacokinetic and Bioavailability Studies

Flunixin-d3 enables accurate quantification of flunixin in plasma samples from livestock species (e.g., sheep, cattle, swine) following oral, intramuscular, or transdermal administration. The use of deuterated SIL-IS corrects for matrix variability in plasma, ensuring reliable determination of Cmax, AUC, and elimination half-life [1].

Multi-Residue NSAID Screening in Complex Matrices

Flunixin-d3 is a critical component in multi-residue LC-MS/MS methods for the simultaneous detection of up to 15 NSAIDs in animal tissues and milk. Its high isotopic purity (99.8 atom% D) and co-elution properties minimize cross-talk and matrix effects, facilitating high-throughput screening in regulatory and contract research laboratories .

Method Validation and Quality Control in Bioanalytical Laboratories

Flunixin-d3 serves as a reference standard for establishing linearity, accuracy, precision, and assessing matrix effects and recovery during LC-MS/MS method validation. Its traceability and lot-specific documentation support audit-ready workflows in GLP and ISO 17025 accredited facilities [2].

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